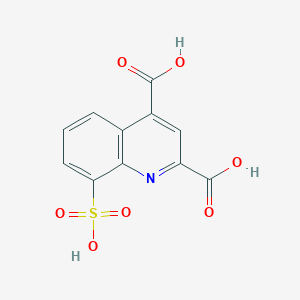

8-sulfoquinoline-2,4-dicarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-sulfoquinoline-2,4-dicarboxylic acid is a chemical compound with the molecular formula C11H7NO7S. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-sulfoquinoline-2,4-dicarboxylic acid typically involves the sulfonation of quinoline derivatives followed by carboxylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and carboxylation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

8-sulfoquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups. These products can have different chemical and physical properties, making them useful for specific applications in research and industry .

Scientific Research Applications

Medicinal Chemistry

8-Sulfoquinoline-2,4-dicarboxylic acid has been investigated for its potential use as a pharmaceutical agent. Its ability to chelate metal ions makes it a candidate for developing drugs targeting metal-dependent enzymes. Research indicates that compounds similar to 8-sulfoquinoline derivatives exhibit anti-cancer properties by modulating apoptosis pathways .

Case Study: Anticancer Activity

A study demonstrated that derivatives of 8-sulfoquinoline can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases . This suggests that this compound could be further explored as a scaffold for anticancer drug development.

Environmental Science

The compound's chelating ability is also valuable in environmental applications, particularly in the remediation of heavy metal pollution. It can form stable complexes with heavy metals, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Chelation

Research has shown that this compound effectively binds to lead and cadmium ions, reducing their bioavailability and toxicity in aquatic systems . This property makes it a promising candidate for developing environmentally friendly remediation technologies.

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel polymers and coordination compounds. Its functional groups allow for cross-linking reactions that can enhance the mechanical properties of materials.

Table: Applications of this compound

Mechanism of Action

The mechanism of action of 8-sulfoquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid and carboxylic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-sulfoquinoline-2,4-dicarboxylic acid include other quinoline derivatives, such as:

- Quinoline-2,4-dicarboxylic acid

- 8-aminoquinoline

- Quinoline-2-sulfonic acid

- Isoquinoline derivatives

Uniqueness

What sets this compound apart from these similar compounds is the presence of both sulfonic acid and dicarboxylic acid groups.

Biological Activity

8-Sulfoquinoline-2,4-dicarboxylic acid (8-SQDC) is a derivative of 8-hydroxyquinoline that has garnered attention for its diverse biological activities. This article reviews the compound’s synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Synthesis

The chemical structure of this compound features a sulfonic acid group and two carboxylic acid groups attached to the quinoline ring. The general formula can be represented as C10H7NNaO5S. The synthesis typically involves the sulfonation of 8-hydroxyquinoline followed by carboxylation reactions.

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C10H7NNaO5S | 275.993 |

Antimicrobial Activity

8-SQDC exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that 8-SQDC has a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 0.0625 mg/mL, outperforming standard antibiotics in certain cases . The compound's efficacy against antibiotic-resistant strains highlights its potential as a lead compound for new antimicrobial agents.

Anticancer Properties

The anticancer effects of 8-SQDC have been explored in various studies. One notable study evaluated its cytotoxicity against HeLa cells and found no significant toxicity at concentrations up to 200 µM . Furthermore, derivatives of 8-hydroxyquinoline, including 8-SQDC, have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and reactive oxygen species generation .

Enzyme Inhibition

8-SQDC has also been investigated for its ability to inhibit specific enzymes relevant to disease processes. Inhibition assays have shown that it can effectively inhibit factors involved in hypoxia-inducible factor (HIF) regulation, which is crucial in cancer progression . This suggests its potential utility in developing therapeutic agents targeting metabolic pathways in tumors.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the antibacterial activity of 8-SQDC against a panel of hospital pathogens. Results indicated superior activity against Enterococcus faecium and Klebsiella pneumoniae, suggesting its application in treating infections caused by resistant strains .

- Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that 8-SQDC could significantly reduce cell viability through apoptosis induction mechanisms. The compound was effective at low concentrations, indicating a favorable therapeutic index .

- Enzyme Inhibition : Research on enzyme inhibition highlighted that 8-SQDC could inhibit prolyl hydroxylase enzymes involved in collagen synthesis and tumor progression, further emphasizing its role in potential cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-sulfoquinoline-2,4-dicarboxylic acid, and how can purity be validated?

- Methodology : Use polyphosphoric acid (PPA) or polyphosphoric acid/ortho-phosphoric acid (PA) mixtures as catalysts for cyclization reactions, as demonstrated in sulfonated aromatic dicarboxylic acid syntheses . Purification involves recrystallization in methanol or ethanol. Validate purity via HPLC (>98% threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR in deuterated methanol or D₂O) .

Q. How can the stability of this compound under alkaline conditions be assessed?

- Methodology : Conduct accelerated aging tests in NaOH/KOH solutions (e.g., 1–5 M at 60–80°C for 24–72 hours). Monitor degradation via UV-Vis spectroscopy (quinoline backbone absorbance at ~250–300 nm) and ion chromatography to track sulfonate group retention . Compare results with structurally similar compounds like thiazolidine-2,4-dicarboxylic acid .

Q. What spectroscopic techniques are most effective for characterizing sulfonate and carboxylate functionalities in this compound?

- Methodology : Use FT-IR to identify sulfonate (-SO₃H) stretches (~1030–1230 cm⁻¹) and carboxylate (-COO⁻) asymmetric/symmetric vibrations (~1550–1650 cm⁻¹ and ~1400 cm⁻¹). Confirm protonation states via ¹H NMR in D₂O (carboxylate protons absent due to exchange) .

Advanced Research Questions

Q. How does this compound perform as a linker in metal-organic frameworks (MOFs), and what stability advantages does it offer?

- Methodology : Synthesize Zr-based MOFs using the compound as a ligand, leveraging its sulfonate and carboxylate groups for enhanced coordination. Assess thermal stability via TGA (decomposition >500°C) and chemical stability via exposure to boiling water, organic solvents, or acidic/basic conditions. Compare with non-sulfonated analogs (e.g., benzene-1,3-dicarboxylic acid) to quantify improvements in hydrothermal stability .

Q. What strategies resolve contradictions in reported catalytic activity data for enzyme inhibition studies involving this compound?

- Methodology : Perform kinetic assays (e.g., IC₅₀ determinations) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability. Use pyridine-2,4-dicarboxylic acid (Ki = 75 μM for LigI enzyme) as a reference inhibitor . Cross-validate results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can computational modeling predict the compound’s interactions with biological targets or MOF nodes?

- Methodology : Employ density functional theory (DFT) to calculate charge distribution on sulfonate/carboxylate groups, or molecular docking (e.g., AutoDock Vina) to simulate binding with enzyme active sites (e.g., cyclooxygenase). For MOFs, use Materials Studio to model ligand-metal cluster interactions and predict framework porosity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodology : Standardize solubility tests in aqueous buffers (pH 2–12) and polar aprotic solvents (e.g., DMSO). Quantify solubility via gravimetric analysis or UV-Vis calibration curves. Note that sulfonate groups enhance aqueous solubility but reduce organic solvent compatibility compared to non-sulfonated analogs .

Q. What experimental controls are critical when studying the compound’s role in photocatalytic or catalytic systems?

- Methodology : Include blank reactions (no catalyst) and control ligands (e.g., 1,4-benzenedicarboxylic acid) to isolate the sulfonate group’s contribution. Use radical scavengers (e.g., tert-butanol for hydroxyl radicals) in photocatalytic assays to confirm reaction mechanisms .

Q. Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

Properties

CAS No. |

200506-10-1 |

|---|---|

Molecular Formula |

C11H7NO7S |

Molecular Weight |

297.24 g/mol |

IUPAC Name |

8-sulfoquinoline-2,4-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO7S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)20(17,18)19/h1-4H,(H,13,14)(H,15,16)(H,17,18,19) |

InChI Key |

DDNMJOPNGRPATA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)N=C(C=C2C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.